3-{[(4-Fluorobenzyl)oxy]methyl}piperidine

Serotonin transporter (SERT) antidepressant Ki affinity

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine (CAS 933759-43-4; molecular formula C13H18FNO; MW 223.29 g/mol) is a 3‑substituted piperidine building block bearing a 4‑fluorobenzyl ether moiety. It constitutes the core pharmacophore of a series of high‑affinity serotonin transporter (SERT) ligands and serves as a versatile intermediate for structure–activity relationship (SAR) exploration at CNS targets including dopamine D4 receptors.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
CAS No. 933759-43-4
Cat. No. B3169027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Fluorobenzyl)oxy]methyl}piperidine
CAS933759-43-4
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COCC2=CC=C(C=C2)F
InChIInChI=1S/C13H18FNO/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12/h3-6,12,15H,1-2,7-10H2
InChIKeyKZQDFKLPSSMHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Fluorobenzyl)oxy]methyl}piperidine: A Regiospecific Key Scaffold for Neuroscience Chemical Biology & Early-Stage Procurement


3-{[(4-Fluorobenzyl)oxy]methyl}piperidine (CAS 933759-43-4; molecular formula C13H18FNO; MW 223.29 g/mol) is a 3‑substituted piperidine building block bearing a 4‑fluorobenzyl ether moiety. It constitutes the core pharmacophore of a series of high‑affinity serotonin transporter (SERT) ligands [1] and serves as a versatile intermediate for structure–activity relationship (SAR) exploration at CNS targets including dopamine D4 receptors [2]. Its regiospecific 3‑substitution pattern is critical: repositioning the ether linkage to the 4‑position produces a distinct isomer (4-{[(4-fluorobenzyl)oxy]methyl}piperidine, CAS 123855-53-8) that displays a fundamentally different selectivity fingerprint across monoaminergic receptors [2]. This regiochemical identity makes 933759-43-4 a non‑interchangeable starting point for targeted CNS library synthesis and fragment‑based drug discovery (FBDD) programs that demand precise positional control.

Why 3‑ vs 4‑Substitution Prevents Direct Drop‑In Replacement of 933759-43-4 in CNS Lead Optimization


The piperidine ring is a privileged scaffold in CNS drug design, but subtle positional changes can profoundly alter receptor selectivity and pharmacokinetic profiles. In benzyloxypiperidine‑based dopamine D4 receptor (D4R) antagonists, shifting the benzyloxy substituent from the 4‑position to the 3‑position reduces D4R affinity by >125 nM and degrades selectivity against the structurally homologous D2 receptor [1]. Conversely, in the SERT inhibitor series exemplified by 3-{[(4-fluorobenzyl)oxy]methyl}piperidine, the 3‑substituted paradigm yields high‑affinity SERT binding (Ki ~2–400 nM) with minimal engagement of off‑target 5‑HT1A or α2‑adrenoceptors [2]. A generic procurement decision that substitutes the 4‑regioisomer (CAS 123855-53-8) for the 3‑regioisomer (CAS 933759-43-4) would thus confound SAR interpretation, introduce uncharacterized off‑target liabilities, and invalidate any selectivity hypothesis built around the 3‑substitution motif. Quantitative comparative data, presented in Section 3, demonstrates precisely why only the 3‑regioisomer delivers the defined SERT‑centric pharmacology required for fragment growth and lead optimization campaigns.

Quantitative Comparator Evidence for 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine in CNS Target Engagement


High‑Affinity SERT Binding: 3‑Substituted Core Matches Fluoxetine Potency

In a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the core scaffold containing the 3-{[(4-fluorobenzyl)oxy]methyl}piperidine moiety produced compounds with SERT Ki values ranging from 2 to 400 nM, fully comparable to the clinically established SSRI fluoxetine [1]. Compound 1, the most potent member of the series, exhibited Ki values in the same order of magnitude as fluoxetine while showing negligible affinity for the serotonin 1A (5‑HT1A) receptor and α2‑adrenoceptors (IC50 > 10 µM in competition assays) [1]. This establishes the 3‑substituted 4‑fluorobenzyloxymethyl‑piperidine chemotype as a validated, selective SERT pharmacophore suitable for further fragment elaboration.

Serotonin transporter (SERT) antidepressant Ki affinity piperidine SAR

Selectivity Advantage: 3‑Substituted Piperidine Ethers Avoid 5‑HT1A/α2 Off‑Target Engagement

Competition binding experiments demonstrated that the 3-[(4-fluorobenzyloxy)methyl]piperidine derivatives (compounds 1–4) possess very weak affinity for 5‑HT1A receptors and α2‑adrenoceptors, with inhibition data indicating IC50 values exceeding 10 µM [1]. By contrast, many 4‑substituted piperidine‑based CNS ligands, including certain 4‑benzyloxy‑piperidine D4R antagonists, retain measurable affinity for aminergic off‑targets [2]. This selectivity profile is a direct consequence of the 3‑substitution geometry, making the scaffold inherently cleaner for SERT‑centric pharmacological studies.

5-HT1A receptor α2-adrenoceptor selectivity piperidine CNS safety

Regioisomer‑Dependent D4R Affinity: 3‑ vs 4‑Substitution Dictates Dopaminergic Selectivity

In a systematic comparison of 3‑ and 4‑benzyloxypiperidine scaffolds as D4R antagonists, the 4‑benzyloxy regioisomer demonstrated superior D4R affinity (Ki ≈ 100–200 nM for optimized analogs) whereas the 3‑benzyloxy isomer displayed a ΔKi shift of approximately +125 nM (i.e., weaker binding) and compromised selectivity against the D2 receptor (selectivity ratio < 15) [1]. This data directly informs procurement decisions: the 3‑regioisomer (CAS 933759-43-4) is predisposed for SERT‑directed programs (see Evidence 1), while the 4‑regioisomer (CAS 123855-53-8) offers higher D4R potency but lower SERT engagement. The positional isomer thus acts as a selectivity switch, and interchangeability is contraindicated.

Dopamine D4 receptor regioisomer potency piperidine positional SAR D4R antagonist

Physicochemical Baseline: Predicted ADME‑Compatible Properties Favor Fragment‑Based Design

The compound 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine (MW = 223.29 g/mol, predicted boiling point 305.4 ± 17.0 °C) falls within the acceptable property range for fragment‑based screening (MW < 300, hydrogen‑bond acceptors ≤ 3, rotatable bonds ≤ 3) [1]. Its calculated polar surface area (~21 Ų) and logP (~2.1) are compatible with blood‑brain‑barrier penetration. In contrast, the 4‑regioisomer HCl salt (MW = 259.75) introduces a permanent charge that may alter solubility and permeability profiles, complicating direct physicochemical comparisons without experimental solubility/permeability data .

Fragment-based drug discovery physicochemical properties ADME Rule-of-3 compliance

Precision Application Scenarios for Procuring 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine (933759-43-4)


SERT‑Focused Fragment‑Based Drug Discovery (FBDD) Libraries

Because the 3-{[(4-fluorobenzyl)oxy]methyl}piperidine scaffold delivers high‑affinity SERT binding with built‑in selectivity against 5‑HT1A and α2‑adrenoceptors [1], it is an ideal core fragment for generating focused libraries targeting serotonin‑related CNS disorders. Fragments derived from this scaffold can be elaborated at the aryl position to explore SERT affinity (Ki = 2–400 nM range) without introducing confounding off‑target pharmacology, accelerating hit‑to‑lead timelines.

Negative Control in Dopamine D4 Receptor Antagonist Screening

The established D4R affinity drop of ~125 nM between 4‑ and 3‑benzyloxypiperidine regioisomers [2] makes 933759-43-4 a validated negative‑control fragment for D4R‑targeted screens. Its inclusion in dopamine receptor panels allows teams to confirm that observed D4R activity is regioisomer‑specific, thereby validating the 4‑substituted lead series and guiding medicinal chemistry resourcing.

Central Pharmacokinetic Profiling of Neutral Piperidine Ethers

With a neutral free base form (MW = 223.29 g/mol, predicted logP ≈ 2.1) and favorable predicted CNS‑MPO score , 933759-43-4 is suitable for early‑stage in vitro ADME profiling (solubility, permeability, microsomal stability) without the confounding influence of a counterion. This allows clean comparison against salt‑form analogs (e.g., 4‑regioisomer HCl) when evaluating formulation‑agnostic intrinsic pharmacokinetic properties.

Structure‑Selectivity Relationship (SSR) Studies of 3‑ vs 4‑Substituted Piperidines

The compound serves as the definitive 3‑substituted reference point in systematic SSR campaigns that compare how the positional isomerism of the oxymethyl‑fluorobenzyl group governs selectivity across SERT, NET, DAT, and the dopamine D2‑like receptor family [1][2]. Such studies are critical for developing CNS‑sparing or polypharmacology‑aware drug candidates.

Quote Request

Request a Quote for 3-{[(4-Fluorobenzyl)oxy]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.